molecular formula C7H10N2O3 B6196597 methyl 2-amino-3-(1,3-oxazol-4-yl)propanoate CAS No. 2103553-69-9

methyl 2-amino-3-(1,3-oxazol-4-yl)propanoate

Cat. No.: B6196597
CAS No.: 2103553-69-9
M. Wt: 170.2
InChI Key:
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Description

Methyl 2-amino-3-(1,3-oxazol-4-yl)propanoate is an organic compound that belongs to the class of oxazole derivatives Oxazole is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-3-(1,3-oxazol-4-yl)propanoate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of an α-amino acid ester with a suitable oxazole precursor. The reaction conditions often include the use of dehydrating agents and catalysts to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-(1,3-oxazol-4-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can convert the oxazole ring to oxazoline or other reduced forms.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-4-carboxylic acid derivatives, while substitution reactions can produce a variety of N-substituted oxazole derivatives.

Scientific Research Applications

Methyl 2-amino-3-(1,3-oxazol-4-yl)propanoate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as an intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl 2-amino-3-(1,3-oxazol-4-yl)propanoate involves its interaction with specific molecular targets in biological systems. The oxazole ring can bind to enzymes and receptors through non-covalent interactions, influencing various biochemical pathways. This binding can modulate the activity of these targets, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Oxazole: The parent compound with a similar heterocyclic structure.

    Isoxazole: A structural isomer with the oxygen and nitrogen atoms in adjacent positions.

    Oxadiazole: Contains an additional nitrogen atom in the ring.

Uniqueness

Methyl 2-amino-3-(1,3-oxazol-4-yl)propanoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

2103553-69-9

Molecular Formula

C7H10N2O3

Molecular Weight

170.2

Purity

95

Origin of Product

United States

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